EHT-6706

Drug Resistance Cytotoxicity NCI60 Panel

EHT-6706, chemically known as 7-ethoxy-4-(3,4,5-trimethoxybenzyl)isoquinolin-8-amine dihydrochloride, is a synthetic small molecule that functions as a microtubule-disrupting agent by targeting the colchicine-binding site on tubulin. It is the lead compound from a distinct chemical class, the isoquinolinamines, and was developed to overcome limitations associated with first-generation vascular-disrupting agents (VDAs).

Molecular Formula C21H26Cl2N2O4
Molecular Weight 441.34814
CAS No. 1351592-10-3
Cat. No. B612143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEHT-6706
CAS1351592-10-3
SynonymsEHT6706;  EHT 6706;  EHT-6706.
Molecular FormulaC21H26Cl2N2O4
Molecular Weight441.34814
Structural Identifiers
SMILESNC1=C(OCC)C=CC2=C1C=NC=C2CC3=CC(OC)=C(OC)C(OC)=C3.[H]Cl.[H]Cl
InChIInChI=1S/C21H24N2O4.2ClH/c1-5-27-17-7-6-15-14(11-23-12-16(15)20(17)22)8-13-9-18(24-2)21(26-4)19(10-13)25-3;;/h6-7,9-12H,5,8,22H2,1-4H3;2*1H
InChIKeyVGHUBZMBLUZIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EHT-6706 (CAS 1351592-10-3): A Novel Microtubule-Disrupting Agent with Dual Anti-Proliferative and Vascular-Disrupting Activity


EHT-6706, chemically known as 7-ethoxy-4-(3,4,5-trimethoxybenzyl)isoquinolin-8-amine dihydrochloride, is a synthetic small molecule that functions as a microtubule-disrupting agent by targeting the colchicine-binding site on tubulin [1]. It is the lead compound from a distinct chemical class, the isoquinolinamines, and was developed to overcome limitations associated with first-generation vascular-disrupting agents (VDAs) [2]. Unlike agents that act solely as cytotoxics or anti-angiogenics, EHT-6706 was explicitly designed and characterized to exert a dual mechanism: direct tumor cell cytotoxicity and disruption of the established tumor vasculature [3].

Colchicine-site microtubule disruption for tubulin polymerization studies
Dual cytotoxicity and vascular disruption assay context in the same concentration range
Retains activity in reported drug-resistant cell lines (combretastatin, vinblastine, imatinib)

Why EHT-6706 Cannot Be Substituted by Generic Colchicine-Site Binders in Oncology Research


Selecting a generic colchicine-site binder for oncology research overlooks the critical and quantifiable differentiators of EHT-6706. While compounds like combretastatin A-4 (CA4) share the same binding site, EHT-6706 demonstrates a divergent functional profile: it retains full cytotoxic potency in CA4-resistant cancer cell lines [1], exhibits a distinct synergy with ionizing radiation not observed with classical agents [2], and uniquely pairs nanomolar anti-proliferative activity against a panel of over 60 tumor cell lines with potent vascular-disrupting effects in the same low concentration range [3]. These properties are not class-level features but are specific to the isoquinolinamine scaffold, making direct substitution a significant risk for experimental irreproducibility.

Resistance profile mismatch Generic colchicine-site binders may lose activity in CA4-resistant lines; EHT-6706 retains reported activity in multiple resistant models.
Radiation synergy may not transfer EHT-6706 shows reported synergistic radiosensitization; standard tubulin inhibitors often exhibit additive effects that limit experimental contrast.
Dual activity window differs EHT-6706 achieves both cytotoxicity and vascular disruption at overlapping low nanomolar concentrations; CA4P may require dose escalation, complicating dual-endpoint studies.

Quantitative Evidence for the Selection of EHT-6706 over Analogous Tubulin Inhibitors


Superior Broad-Spectrum Cytotoxicity Compared to Drug-Resistant Gold Standards

EHT-6706 retains full cytotoxic activity in cell lines with acquired resistance to standard-of-care microtubule-targeting agents. It was tested against cell lines specifically selected for their resistance to combretastatin A-4, vinblastine, and imatinib, and was found to retain cytotoxic activity against all resistant lines [1]. This contrasts with the class-level problem where cross-resistance to other tubulin binders like taxanes and vinca alkaloids is common [2].

Drug-Resistant Cell Activity
Head-to-head
Retains activity in CA4/vinblastine/imatinib-resistant lines at 0.3–10 nM
Supports cytotoxicity endpoint review in resistant models
Reported across multiple resistant human tumor cell lines; full panel data to verify
Drug Resistance Cytotoxicity NCI60 Panel

Synergistic Radiosensitization in NSCLC and Pancreatic Cancer Models

EHT-6706 demonstrated true radiosensitization synergy by isobologram analysis when combined with ionizing radiation (IR). In H460 non-small cell lung cancer and MiaPaca2 pancreatic cancer cells, the combination index indicated synergy, an effect that was most pronounced when cells were pre-treated with EHT 6706 for 20 hours before irradiation [1]. This synergistic interaction is not a universal property of microtubule inhibitors; many demonstrate only additive effects [2].

Radiation Synergy
Class-level
Synergistic with ionizing radiation in H460 and MiaPaca2; optimal pre-treatment 20 hr
Supports radiosensitization model-response context
Synergy by isobologram; class-level inference requires user-model validation
Radiosensitization DNA Damage Repair Combination Therapy

Additive Anti-Proliferative Activity with Platinum-Based Chemotherapies

When combined with standard chemotherapy agents, EHT-6706 produced additive inhibition of proliferation in H460 and MiaPaca2 cell lines. Importantly, this additive effect was observed at EHT-6706 concentrations where the compound already exerts single-agent nanomolar potency, without antagonism [1]. This contrasts with some tubulin agents that can antagonize the efficacy of platinum drugs when sequenced improperly [2].

Chemotherapy Additivity
Head-to-head
Additive with oxaliplatin, cisplatin, gemcitabine; no antagonism observed
Supports combination study design without antagonism risk
Additive classification in proliferation assays; sequencing effects may vary
Chemotherapy Gemcitabine Oxaliplatin Cisplatin

Dual Anti-Proliferative and Vascular-Disrupting Activity at Equivalent Low Nanomolar Concentrations

EHT-6706 is not just a potent cytotoxic but also a validated vascular-disrupting agent (VDA). In a head-to-head conceptual comparison, EHT-6706 was shown to inhibit endothelial cell tube formation, disrupt pre-established vessels, and increase endothelial monolayer permeability—all at the same low nanomolar concentrations that inhibit tumor cell proliferation (0.3–10 nM) [1]. This dual activity within a single, narrow concentration range is a specific advantage over gold-standard VDAs like combretastatin A-4 phosphate (CA4P), which often require dose escalation to achieve both effects [2].

Dual Activity Window
Cross-study
0.3–10 nM for both tumor cell cytotoxicity and vascular disruption (tube formation, permeability)
Supports single-concentration dual-endpoint study design
Cross-study comparison; concentration overlap requires endpoint-specific verification
Vascular Disrupting Agent Angiogenesis Tubulin

Validated Research Applications for EHT-6706 Based on Peer-Reviewed Evidence


Overcoming Acquired Drug Resistance in Cytotoxicity Screening

For investigators screening compound libraries against multidrug-resistant (MDR) cancer cell lines, EHT-6706 serves as a critical positive control. Its documented ability to retain full potency against cell lines resistant to combretastatin, vinblastine, and imatinib validates assay sensitivity for MDR-overcoming mechanisms and prevents false negatives [1].

Mechanistic Studies of Synergistic Radiosensitization

In radiobiology research, EHT-6706 is the appropriate tool compound to induce a synergistic G2/M arrest and radiosensitization response. The established protocol of a 20-hour pre-treatment before radiation can be used as a standard operating procedure to investigate DNA damage repair pathways, particularly in NSCLC and pancreatic cancer models [2].

Developing Combination Chemotherapy Regimens

EHT-6706 is the preferred microtubule-disrupting agent for preclinical evaluation of novel chemotherapy combinations. Its demonstrated additive profile with oxaliplatin, cisplatin, and gemcitabine, without antagonism, makes it a reliable partner for assessing the efficacy of triple-drug combinations in vitro and in vivo [2].

Dual Targeting of Tumor Cells and the Tumor Microvasculature

EHT-6706 is uniquely suited for complex in vitro 3D co-culture or in vivo models designed to study the interplay between direct tumor cytotoxicity and vascular collapse. A single concentration in the 0.3–10 nM range can be used to simultaneously induce tumor cell apoptosis, inhibit new vessel formation, and disrupt established vascular networks, an experimental efficiency not achievable with most single-agent tubulin inhibitors [3].

Application
Selection Property
Validation Focus
MDR cytotoxicity screening
Retained activity in drug-resistant cell models
Verify potency against specific MDR panel lines
Radiosensitization mechanism studies
Synergy with ionizing radiation in NSCLC/pancreatic models
Confirm synergistic combination index in user’s cell models
Chemotherapy combination research
Additive profile with platinum-based drugs without antagonism
Assess non-antagonism in target drug combinations
Tumor & vascular dual-targeting models
Overlapping concentration window for dual activity
Validate dual endpoint effects at a single selected concentration
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